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Compound of Interest

Compound Name: platinum;sodium

Cat. No.: B15422182

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
optimizing the ratio of sodium promoter to platinum active sites in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of sodium-
promoted platinum catalysts.

Q1: My catalyst activity is lower than expected after adding the sodium promoter. What could
be the cause?

Al: Lower than expected activity can stem from several factors:

o Excess Sodium: An overabundance of sodium can lead to the blockage of platinum active
sites, a phenomenon known as catalyst poisoning.[1][2] This can reduce the available
surface area for the reaction to occur. At high sodium coverages (e.g., = 8% for CO oxidation
on Pt/YSZ), the formation of stable sodium oxide species can poison the catalytic rate.[1][2]

e Poor Dispersion: The method of adding the sodium promoter can affect the dispersion of
both the platinum and the sodium itself. Poorly dispersed sodium can physically block Pt
sites. The concentration of the sodium precursor solution during preparation can influence
the final dispersion of platinum particles.[3]
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e Incomplete Activation: The catalyst may not have been properly activated after the addition
of the promoter. The activation procedure (e.g., calcination, reduction) is crucial for creating
the desired active sites.

Q2: How can | determine if | have added too much sodium to my catalyst?
A2: Diagnosing excess sodium can be achieved through several characterization techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS can provide information on the surface
composition of the catalyst and the chemical state of the elements. An unusually high Na/Pt
atomic ratio on the surface compared to the bulk composition can indicate sodium
enrichment on the surface, potentially leading to pore blockage.

Temperature Programmed Desorption (TPD): TPD using a probe molecule like CO can
reveal a decrease in the number of available platinum active sites. A significant reduction in
the CO desorption peak area after sodium addition can indicate site blocking.

Activity Testing at Varying Sodium Loadings: A systematic study where the sodium loading is
incrementally increased can reveal an optimal loading. A sharp decline in activity after a
certain loading is a strong indicator of poisoning by excess sodium. For CO oxidation on
Pt/YSZ, a promotional effect was observed up to a sodium coverage of 1.6%, with a decline
in activity at higher coverages.[1][2] Similarly, for H2-SCR of NO over Pt/ZSM5, a 5 wt% Na
loading was beneficial, while 10 wt% Na significantly inhibited the reaction.[4]

Q3: My catalyst is deactivating rapidly during the reaction. Could the sodium promoter be the
cause?

A3: Yes, while sodium can be a promoter, it can also contribute to catalyst deactivation under
certain conditions:

o Agglomeration: The presence of alkali metals can sometimes lead to the agglomeration of
platinum particles at high reaction temperatures, reducing the active surface area.

o Formation of Stable Compounds: At high coverages, sodium can form stable oxide species
that are catalytically inactive and block active sites.[1][2]
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» Coke Formation: In reactions involving hydrocarbons, the basicity introduced by sodium can
sometimes promote coke formation, which deactivates the catalyst.

Q4: How can | regenerate a sodium-poisoned platinum catalyst?
A4: Regeneration of a catalyst deactivated by excess sodium is often possible:

e Acid Washing: A common method is to wash the catalyst with a dilute acid solution, such as
acetic acid or sulfuric acid.[5][6] This can selectively remove the alkali metal promoter. Acetic
acid has been shown to remove 99.9% of sodium from a deactivated catalyst.[5]

» Controlled Oxidation and Reduction Cycles: For deactivation due to coking, a carefully
controlled calcination in air followed by a reduction step can burn off the coke and potentially
redisperse the platinum.

e Solvent Washing: In some cases, washing with hot water or other solvents can help remove
certain deactivating species.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a sodium promoter on a platinum catalyst?

Al: Sodium, as an alkali metal promoter, can enhance the performance of platinum catalysts in
several ways. It is believed to modify the local electronic properties of platinum, which can
increase the number of active sites for reactions like the water-gas shift.[7] It can also stabilize
an oxidized state of platinum, which is beneficial for certain oxidation reactions.[3] For CO
oxidation, sodium can increase oxygen adsorption by lowering the work function of the catalyst.

[11[2]
Q2: What is the mechanism of sodium promotion?

A2: The exact mechanism can vary depending on the reaction. However, a common theory is
that sodium donates electron density to the platinum, which can:

» Weaken the adsorption of reactant molecules that are electron donors.

» Strengthen the adsorption of reactant molecules that are electron acceptors.[1][2]
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» Facilitate the dissociation of reactants, such as water in the water-gas shift reaction.
Q3: Is there an optimal sodium-to-platinum ratio?

A3: Yes, the optimal ratio is highly dependent on the specific reaction, the support material, and
the reaction conditions. It is not a universal value. For example, in the electrochemical
promotion of CO oxidation on Pt/YSZ, the catalytic rate was promoted at sodium coverages up
to 1.6%, but poisoned at coverages of 8% and higher.[1][2] For the selective catalytic reduction
of NO with H2 over 0.1%Pt/ZSM5, a 5 wt% loading of Na was found to be optimal in inhibiting
undesired NO oxidation while having a limited impact on the desired reaction.[4] It is crucial to
experimentally determine the optimal ratio for your specific application.

Q4: What are the common methods for introducing a sodium promoter?
A4: The two most common methods are:

o Co-impregnation: The support material is impregnated with a solution containing both the
platinum precursor and the sodium precursor simultaneously.

e Sequential Impregnation (or lon-Exchange): The platinum is first deposited on the support,
followed by the addition of the sodium promoter in a separate step. lon-exchange is another
method where the support is treated to create anchoring sites for the promoter.[3]

Quantitative Data Summary

The optimal sodium-to-platinum ratio is highly system-dependent. The following table
summarizes some reported quantitative data. It is crucial to perform experimental optimization
for your specific catalyst and reaction.
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. Catalyst Na:Pt Effect on
Reaction . . Reference
System Ratio/Loading Performance

Up to 1.6% Na

CO Oxidation Pt/YSZ Promotional [1][2]
coverage
o > 8% Na o
CO Oxidation Pt/YSZ Poisoning [11[2]
coverage
Inhibition of
undesired NO
H2-SCR of NO 0.1% Pt/ZSM5 5 wt% Na oxidation with [4]
minimal impact
on SCR activity
Strong inhibition
H2-SCR of NO 0.1% Pt/ZSM5 10 wt% Na of overall NO [4]
conversion
Strengthened the
Ethylene 0.11% Na character of the
o P/YSZ ) [1]
Oxidation coverage reaction on the
"clean” catalyst
4 mol of NaOH
Decreased Pt
General Pt/C per mol of Pt [3]

i dispersion
(during prep)

Experimental Protocols

1. Preparation of Na-Promoted Pt/Al203 Catalyst by Co-impregnation

This protocol describes a general method for preparing a series of Na-promoted Pt catalysts on
an alumina support with varying Na:Pt atomic ratios.

» Materials: Chloroplatinic acid (H2PtCle) solution, Sodium nitrate (NaNOs), y-Alumina (y-
Al203) pellets, Deionized water.

e Procedure:
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o Calculate Precursor Amounts: For a target 1 wt% Pt loading and a desired Na:Pt atomic
ratio (e.g., 0.5, 1, 2, 5), calculate the required mass of Hz2PtCle and NaNOs.

o Prepare Impregnation Solution: Dissolve the calculated amounts of H2PtCls and NaNOs in
a volume of deionized water equal to the pore volume of the y-Al203 support (incipient
wetness impregnation).

o Impregnation: Add the impregnation solution to the y-Al20s pellets dropwise while
continuously mixing to ensure uniform distribution.

o Drying: Dry the impregnated pellets in an oven at 120 °C for 12 hours.

o Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the
temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.

o Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% Hz in Na.
Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 2 hours.

o Passivation and Storage: Cool the catalyst to room temperature under Nz flow. The
catalyst is now ready for characterization and testing.

2. Preparation of Na-Promoted Pt/SiO2 Catalyst by Sequential Impregnation

This protocol outlines the preparation of a Na-promoted Pt catalyst on a silica support where
the promoter is added after the active metal.

e Materials: Chloroplatinic acid (H2PtCls) solution, Sodium nitrate (NaNO3), Silica gel (SiO2),
Deionized water.

e Procedure:
o Prepare Pt/SiOz:
» Calculate the required amount of H2PtCle for a 1 wt% Pt loading.
» Dissolve the H2PtCle in deionized water (incipient wetness volume).

» Impregnate the SiOz support with the H2PtCle solution.
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» Dry at 120 °C for 12 hours.
= Calcine in air at 500 °C for 4 hours.

= Reduce in 5% H2/N2 at 400 °C for 2 hours.

o Add Sodium Promoter:
» Calculate the required amount of NaNOs for the desired Na:Pt atomic ratio.
» Dissolve the NaNOs in deionized water (incipient wetness volume).
= Impregnate the prepared Pt/SiOz catalyst with the NaNOs solution.
» Dry at 120 °C for 12 hours.

» Calcine in air at 400 °C for 2 hours (a lower temperature may be used to avoid
significant Pt restructuring).

o Final Reduction: Reduce the Na-promoted catalyst in 5% H2/N2 at 400 °C for 1 hour
before reaction.

Visualizations
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Caption: Workflow for preparing Na-promoted Pt/Al2Os catalysts via co-impregnation.
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Caption: Proposed mechanism for sodium promotion of platinum active sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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